molecular formula C12H15NO4 B14014402 2-Amino-3-(4-methylphenyl)pentanedioic acid CAS No. 36727-88-5

2-Amino-3-(4-methylphenyl)pentanedioic acid

Cat. No.: B14014402
CAS No.: 36727-88-5
M. Wt: 237.25 g/mol
InChI Key: CFWLEPZDEPWODO-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylphenyl)pentanedioic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylphenyl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by amination and carboxylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-3-(4-methylphenyl)pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylphenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanoic acid: Lacks the methyl group on the phenyl ring.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a methyl group.

    2-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-Amino-3-(4-methylphenyl)pentanedioic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

36727-88-5

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-amino-3-(4-methylphenyl)pentanedioic acid

InChI

InChI=1S/C12H15NO4/c1-7-2-4-8(5-3-7)9(6-10(14)15)11(13)12(16)17/h2-5,9,11H,6,13H2,1H3,(H,14,15)(H,16,17)

InChI Key

CFWLEPZDEPWODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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